

# ATP-Red 1: A Technical Guide for Cellular Bioenergetics Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **ATP-Red 1**, a fluorescent probe designed for the selective and rapid detection of intracellular adenosine triphosphate (ATP). We will explore its core features, mechanism of action, and provide detailed protocols for its application in cellular and mitochondrial ATP level assessment, crucial for research in metabolism, cell health, and drug discovery.

## **Core Features and Benefits**

**ATP-Red 1** is a multisite-binding, switchable fluorescent probe that offers a reliable method for monitoring fluctuations in mitochondrial ATP levels within living cells.[1][2] Its key benefits include high selectivity for ATP over other nucleotides and common cellular biomolecules, good cell membrane permeability, and rapid response time, enabling real-time imaging of cellular bioenergetics.[3][4][5] The probe primarily localizes within the mitochondria, the powerhouse of the cell, making it an excellent tool for studying mitochondrial function and dysfunction.

## Physicochemical and Spectroscopic Properties

Quantitative data regarding the technical specifications of **ATP-Red 1** are summarized below for easy reference and comparison.

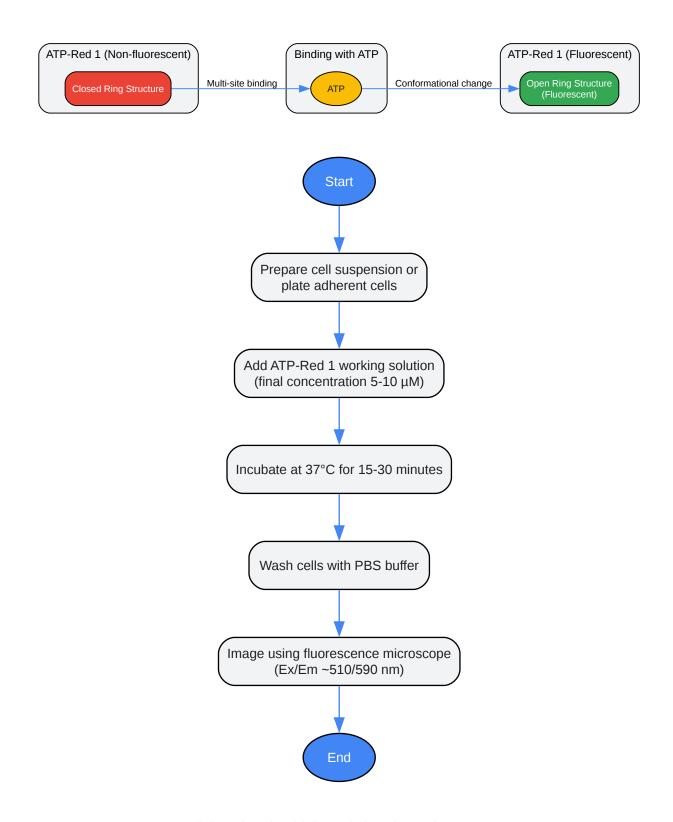


Property	Value	Source(s)
Molecular Formula	C34H36BN3O4	
Molecular Weight	561.48 g/mol	
Purity	≥98.0%	_
Excitation Wavelength (Max)	510 nm / 565 nm / 570 nm	<del>-</del>
Emission Wavelength (Max)	585 nm / 590 nm / 592 nm	<del>-</del>
Solubility	Soluble in DMSO (e.g., 40 mg/mL)	<del>-</del>

## **Mechanism of Action**

**ATP-Red 1** operates on a "turn-on" fluorescence mechanism. In its native state, the probe exists in a non-fluorescent, closed-ring structure. Upon encountering ATP, it undergoes a conformational change through a multi-site binding interaction with the amine, phosphate, and ribose moieties of the ATP molecule. This binding event breaks the covalent bonds between boron and ribose, leading to a ring-opening process that results in a significant increase in fluorescence intensity.





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- To cite this document: BenchChem. [ATP-Red 1: A Technical Guide for Cellular Bioenergetics Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560525#key-features-and-benefits-of-using-atp-red-1]

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